2-Methyl-6-(trifluoromethyl)nicotinic acid

Descripción

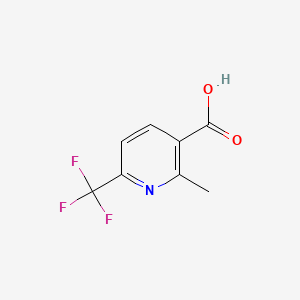

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-4-5(7(13)14)2-3-6(12-4)8(9,10)11/h2-3H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWJFUQRQUCRJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379655 | |

| Record name | 2-methyl-6-(trifluoromethyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261635-93-2 | |

| Record name | 2-methyl-6-(trifluoromethyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-6-(trifluoromethyl)nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Approaches

De Novo Pyridine (B92270) Ring Synthesis Strategies

De novo synthesis involves the formation of the pyridine ring from acyclic precursors, building the desired substitution pattern during the cyclization process. Classical methods like the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe pyridine syntheses provide general frameworks for constructing pyridine rings. wikipedia.orgorganic-chemistry.orgdrugfuture.com The key to applying these methods for the synthesis of 2-Methyl-6-(trifluoromethyl)nicotinic acid lies in the selection of appropriate trifluoromethyl-containing building blocks.

One plausible approach involves the condensation of an enamine with a trifluoromethylated β-dicarbonyl compound. For instance, the reaction of an enamine derived from a simple ketone with ethyl 4,4,4-trifluoroacetoacetate in the presence of an ammonia (B1221849) source can lead to the formation of a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding trifluoromethyl-substituted pyridine. Subsequent functional group manipulations would then be necessary to introduce the methyl group and convert another substituent into the carboxylic acid.

A more direct route could employ a modified Bohlmann-Rahtz synthesis, which involves the condensation of an enamine with an ethynylketone. wikipedia.orgsynarchive.com By utilizing a trifluoromethylated ethynylketone and an appropriately substituted enamine, it is conceivable to construct the pyridine ring with both the methyl and trifluoromethyl groups in the desired positions.

The Guareschi-Thorpe synthesis offers another pathway, typically involving the condensation of a cyanoacetamide with a 1,3-diketone. quimicaorganica.org To adapt this for the target molecule, a trifluoromethylated 1,3-diketone would be a required starting material.

While these classical methods provide a conceptual basis, specific examples detailing the direct de novo synthesis of this compound are not extensively reported in the literature, suggesting that functionalization of pre-formed pyridines is a more common strategy.

Chemical Transformations of Pre-formed Pyridine Scaffolds

This approach starts with a pyridine ring that already contains some of the required substituents and then introduces the remaining groups through various chemical reactions.

One strategy involves the introduction of a methyl group onto a pre-existing 6-(trifluoromethyl)nicotinic acid scaffold. Direct C-H methylation of pyridines can be challenging due to the electron-deficient nature of the ring. However, catalytic methods have been developed for the methylation of pyridines. For instance, ruthenium(II)-catalyzed C-H methylation of indoles and pyrroles has been reported, suggesting the potential for similar transformations on pyridine rings.

Alternatively, a more common approach is to start with a pyridine ring bearing a group that can be converted into a methyl group. For example, a formyl group can be introduced and subsequently reduced. The synthesis of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives has been reported, which involves the formation of the pyridine ring, but this methodology could potentially be adapted. mdpi.com

Conversely, the trifluoromethylation of a 2-methylnicotinic acid derivative is another viable route. The direct introduction of a trifluoromethyl group onto a pyridine ring can be achieved through radical, nucleophilic, or electrophilic trifluoromethylation reactions. Photocatalysis has emerged as a powerful tool for the trifluoromethylation of heteroaromatics, often proceeding under mild conditions.

A widely used and effective method for introducing a trifluoromethyl group onto a pyridine ring is through the displacement of a halogen atom, typically chlorine or iodine. This strategy relies on the synthesis of a suitable halogenated precursor, such as 2-methyl-6-halonicotinic acid.

The trifluoromethyl group can then be installed using a variety of trifluoromethylating agents, often in the presence of a copper catalyst. Reagents like trifluoromethyltrimethylsilane (TMSCF3) with a fluoride (B91410) source, or sodium trifluoroacetate (B77799) in the presence of a copper catalyst, are commonly employed. The synthesis of 2,6-bis(trifluoromethyl)pyridine (B1297899) from 2,6-dibromopyridine (B144722) using TMSCF3, silver fluoride, and copper is a representative example of this type of transformation. chemicalbook.com

Catalysis plays a crucial role in modern organic synthesis, offering improved yields, regioselectivity, and milder reaction conditions. For the synthesis of this compound, various catalytic methods can be employed.

Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, can be utilized for the methylation step. nih.gov For instance, a 2-chloro-6-(trifluoromethyl)nicotinic acid derivative could be coupled with a methylzinc reagent in the presence of a palladium catalyst.

Copper catalysis is central to many trifluoromethylation reactions, particularly those involving halogen displacement. The choice of copper source and ligands can significantly influence the efficiency of the reaction.

Furthermore, photocatalysis offers a green and efficient alternative for both methylation and trifluoromethylation reactions, often proceeding via radical pathways under visible light irradiation.

The development of solvent-free or "green" synthetic methods is a major focus in contemporary chemistry to reduce environmental impact. While specific solvent-free protocols for the synthesis of this compound are not widely documented, related methodologies suggest their feasibility.

Microwave-assisted organic synthesis (MAOS) can often be performed under solvent-free conditions or with minimal solvent, leading to significantly reduced reaction times and improved yields. The Hantzsch dihydropyridine synthesis, for example, has been successfully adapted to microwave conditions. wikiwand.com It is plausible that transformations like halogen displacement or cross-coupling reactions for the synthesis of the target molecule could be optimized for solvent-free or microwave-assisted conditions.

Synthesis of Key Intermediates for this compound Derivatization

The successful synthesis of this compound, particularly through the functionalization of pre-formed scaffolds, relies heavily on the availability of key intermediates.

A crucial intermediate is 2-chloro-6-(trifluoromethyl)pyridine . Its synthesis often starts from 2-chloro-6-methylpyridine, which is first chlorinated to 2-chloro-6-(trichloromethyl)pyridine and then fluorinated to the desired trifluoromethyl derivative. google.com

Another important building block for de novo syntheses is ethyl 4,4,4-trifluoroacetoacetate . This compound is typically prepared via a Claisen condensation between ethyl trifluoroacetate and ethyl acetate.

The synthesis of halogenated nicotinic acid derivatives, such as 6-iodonicotinic acid , provides a handle for introducing the trifluoromethyl group via cross-coupling reactions. acs.org Similarly, the synthesis of methyl 6-methylnicotinate from 6-methylnicotinic acid provides a starting point for subsequent trifluoromethylation. prepchem.com

The availability of these and other related intermediates is critical for the modular and efficient construction of the target molecule and its derivatives.

Preparation of this compound Ethyl Ester

A documented route for preparing the ethyl ester of this compound involves a ring-closing reaction. google.com This method utilizes the condensation of precursors like ethyl acetoacetate (B1235776) and 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) in the presence of a base such as sodium ethoxide. google.com The resulting intermediate undergoes cyclization with an ammonium (B1175870) salt, like ammonium acetate, or ammonia to form the pyridine ring. google.com

The reaction can be summarized as follows:

Step 1: Reaction of ethyl acetoacetate with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in the presence of sodium ethoxide.

Step 2: Cyclization of the intermediate with an ammonium salt (e.g., ammonium acetate) or ammonia to yield this compound ethyl ester. google.com

A patent describes this process, highlighting it as a viable route for obtaining the nicotinic acid fragment necessary for more complex molecules. google.com The molar ratio of the reactants and the reaction temperature are crucial parameters for this synthesis, with temperatures for the cyclization step typically ranging from 0°C to 80°C. google.com

Routes to Pyridine Carbonitrile and Carboxamide Intermediates

Pyridine carbonitriles and carboxamides are versatile intermediates that can be hydrolyzed to the corresponding carboxylic acid. The synthesis of trifluoromethyl-substituted pyridine carbonitriles often serves as a key step in accessing compounds like this compound.

One approach involves building the pyridine ring from acyclic precursors to form a dicarbonitrile derivative, such as 2-chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile. researchgate.netresearchgate.net This intermediate can then undergo further chemical modifications. Another strategy focuses on the synthesis of imidazo[1,2-a]pyridine-3-carbonitriles, starting from a substituted aminopyridine. For instance, 2-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile can be prepared from 5-(trifluoromethyl)pyridin-2-amine. nih.gov

Hydrolysis of a pyridine carbonitrile to a carboxamide and subsequently to the carboxylic acid is a common final step. For example, the hydrolysis of a pyridinecarbonitrile can be achieved using sodium hydroxide (B78521) to yield the carboxamide, which can then be further hydrolyzed to the carboxylic acid using a stronger acid like aqueous sulfuric acid under heating. mdpi.com

| Intermediate Type | Synthetic Precursors | Key Reaction Steps | Resulting Intermediate |

| Pyridine Dicarbonitrile | Readily available starting materials | 3-step synthesis | 2-chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile researchgate.netresearchgate.net |

| Imidazo[1,2-a]pyridine Carbonitrile | 5-(Trifluoromethyl)pyridin-2-amine, dimethylacetamide dimethyl acetal, bromoacetonitrile | Refluxing and subsequent reaction with bromoacetonitrile | 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile nih.gov |

| Pyridine Carboxamide | Pyridine Carbonitrile | Sodium hydroxide catalyzed hydrolysis | Pyridine-3-carboxamide (B1143946) mdpi.com |

Utilization of Trifluoroacetyl Vinylogous Enamines as Precursors

Trifluoroacetyl vinylogous enamines are valuable building blocks for constructing trifluoromethyl-containing heterocyclic compounds. One reported synthesis utilizes a trifluoroacetyl vinylogous enamine to produce 5-halo-6-trifluoromethylpyridine-3-carbonitriles. researchgate.net This method provides a concise, three-step route to these important intermediates, which can then be hydrolyzed to the corresponding carboxylic acids. researchgate.net

Another related approach involves the reaction of β,β-bis(trifluoroacetyl)vinylamine with ketones in the presence of ammonia. This reaction can lead to the formation of α-trifluoromethylpyridines and γ-trifluoromethylpyridines, demonstrating the versatility of trifluoroacetylated precursors in pyridine synthesis. clockss.org

Reductive Cyclization via O-Acyl Oximes

The reductive cyclization of O-acyl oximes represents a modern and modular approach to synthesizing substituted pyridines. This strategy involves the cleavage of the N-O bond in the oxime, often facilitated by a reducing agent or a transition metal catalyst, followed by cyclization to form the pyridine ring.

A notable method employs an NH4I/Na2S2O4-based reductive system to promote the N-O bond cleavage of O-acyl oximes, enabling the assembly of fluorinated pyridines. orgsyn.org This protocol is valued for its use of readily available starting materials and its high regioselectivity. orgsyn.org

Copper catalysis has also been effectively used in this context. A [3+3]-type condensation reaction between O-acetyl ketoximes and α,β-unsaturated aldehydes, synergistically catalyzed by a copper(I) salt and a secondary ammonium salt, provides a redox-neutral pathway to a variety of substituted pyridines under mild conditions. acs.org In this process, the copper catalyst is proposed to initially reduce the oxime N-O bond and later oxidize a dihydropyridine intermediate to the final pyridine product. acs.org

| Method | Key Reagents/Catalysts | Features |

| NH4I/Na2S2O4-mediated Reductive Cyclization | O-acyl oximes, hexafluoroacetylacetone, NH4I/Na2S2O4 | Modular access, readily available starting materials, good yields, high regioselectivity orgsyn.org |

| Synergistic Copper/Iminium Catalysis | O-acetyl ketoximes, α,β-unsaturated aldehydes, Copper(I) salt, secondary ammonium salt | [3+3] condensation, redox-neutral, mild conditions, broad functional group tolerance acs.org |

Oxidative Pathways from Pyridine Alcohols (e.g., (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol)

The final step in many syntheses of nicotinic acids involves the oxidation of a precursor with a functional group at the 3-position of the pyridine ring, such as a hydroxymethyl group. The oxidation of (2-methyl-6-(trifluoromethyl)pyridin-3-yl)methanol (B173638) would provide a direct route to this compound.

While specific literature for the oxidation of this exact substrate is not detailed, analogous transformations are well-established in organic chemistry. The oxidation of substituted pyridine-3-methanols to their corresponding nicotinic acids can be achieved using a variety of oxidizing agents. A classic example in pyridine chemistry is the oxidation of the ethyl group of 2-methyl-5-ethylpyridine to a carboxylic acid using nitric acid at elevated temperatures, followed by esterification. google.com This demonstrates that alkyl or substituted alkyl groups on the pyridine ring can be effectively oxidized to form the desired carboxylic acid functionality.

Optimization of Reaction Conditions and Mitigation of Side Reactions

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing the formation of unwanted byproducts. Key parameters that are often adjusted include temperature, solvent, catalyst, and the molar ratio of reactants.

In the synthesis of the ethyl ester via cyclization, for instance, the reaction temperature is carefully controlled, with preferred ranges between 45°C and 60°C for the ring-closing step to ensure efficient conversion. google.com The choice of synthetic route itself can be a strategy to mitigate side reactions. A patent highlights that certain pathways are preferred due to fewer side reactions, such as avoiding the poor selectivity associated with the use of methyl halides in some synthetic schemes. google.com

In copper-catalyzed reactions involving oximes, the choice of the copper salt and any additives can be crucial. For example, in the synthesis of imidazo[1,2-a]pyridines from pyridines and oxime esters, the addition of Li2CO3 was found to significantly enhance the yield. organic-chemistry.org Similarly, in the copper-catalyzed coupling of oxime acetates with aldehydes, the use of NaHSO3 was discovered to inhibit the hydrolysis of the oxime acetates, a key side reaction. acs.org

Common side reactions in pyridine synthesis can include the formation of regioisomers, incomplete cyclization, or over-oxidation. The purification of the final product, often through recrystallization or column chromatography, is essential to remove any byproducts and isolate the this compound in high purity. nih.govorgsyn.org

| Synthetic Step | Optimization Parameter | Purpose / Mitigation of Side Reaction |

| Ring Cyclization | Temperature (e.g., 45-60°C) | Improve reaction rate and yield, prevent decomposition google.com |

| Route Selection | Choice of synthetic pathway | Avoid routes with known selectivity issues (e.g., use of methyl halides) google.com |

| Copper-Catalyzed Reactions | Additives (e.g., Li2CO3, NaHSO3) | Enhance yield, prevent hydrolysis of starting materials organic-chemistry.orgacs.org |

| Product Isolation | Recrystallization, Column Chromatography | Removal of isomers, unreacted starting materials, and byproducts nih.govorgsyn.org |

Chemical Reactivity and Transformational Pathways

Nucleophilic Substitution Reactions

The pyridine (B92270) ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). The presence of a strong electron-withdrawing group like trifluoromethyl further enhances this reactivity.

The trifluoromethyl (-CF3) group is exceptionally stable and generally unreactive towards nucleophilic substitution under standard conditions. Unlike a methoxy (B1213986) group, which can be cleaved, the trifluoromethyl group is remarkably stable. nbuv.gov.uaresearchgate.net Its primary role is electronic; it powerfully withdraws electron density from the pyridine ring through a negative inductive effect (-I). This effect deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr). The C-F bonds are very strong, and the fluorine atoms are poor leaving groups, making direct substitution on the CF3 group itself highly unfavorable. Instead, its influence is exerted on the reactivity of the pyridine ring itself.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a key site for derivatization, allowing for the synthesis of a wide array of related compounds with modified properties.

The conversion of the carboxylic acid group of 2-Methyl-6-(trifluoromethyl)nicotinic acid to an ester is a fundamental transformation. This reaction is typically performed to modify the compound's physicochemical properties, most notably its lipophilicity. Esterification masks the polar carboxylic acid group, replacing it with a less polar ester functional group, which generally increases the molecule's solubility in nonpolar solvents and lipids.

This transformation can be achieved through various standard methods. For instance, related 2-amino-6-(trifluoromethyl)nicotinic acids have been successfully converted to their corresponding esters by treatment with an appropriate phenol (B47542) or alcohol in the presence of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) in an acetonitrile (B52724) (MeCN) solution. mdpi.com A similar approach would be applicable to this compound.

| Reactant | Reagents | Product | Effect on Lipophilicity |

|---|---|---|---|

| This compound | Methanol (CH₃OH), H₂SO₄ (catalyst) | Methyl 2-methyl-6-(trifluoromethyl)nicotinate | Increase |

| This compound | Ethanol (C₂H₅OH), EDCI, HOBt | Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | Increase |

| This compound | Phenol (C₆H₅OH), EDCI, HOBt | Phenyl 2-methyl-6-(trifluoromethyl)nicotinate | Significant Increase |

This table presents hypothetical esterification reactions based on established chemical principles and reactions of similar compounds. mdpi.com

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from nicotinic acid derivatives typically requires harsh conditions due to the stability of the sp²-hybridized C-C bond between the carboxyl group and the pyridine ring. The reaction is often facilitated by catalysis. For other heterocyclic carboxylic acids, such as pyrrole-2-carboxylic acid, theoretical studies have shown that the process can be catalyzed by protons and aided by water, proceeding through the addition of water to the carboxyl group followed by C-C bond cleavage. researchgate.net

For this compound, the presence of the electron-withdrawing trifluoromethyl group would likely make decarboxylation more difficult than in unsubstituted nicotinic acid, as it destabilizes the potential carbanionic intermediate that would form upon CO2 loss. Therefore, achieving decarboxylation to yield 2-Methyl-6-(trifluoromethyl)pyridine would likely necessitate high temperatures and potentially the use of a copper catalyst, a common method for the decarboxylation of aromatic carboxylic acids.

Investigation of Regioselectivity and Stereoselectivity in Reactions

Regioselectivity refers to the preference for a reaction to occur at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. masterorganicchemistry.com In reactions involving this compound, the existing substituents play a crucial role in directing incoming reagents.

The electronic nature of the substituents heavily influences the regioselectivity of reactions on the pyridine ring. For example, in nucleophilic additions to activated pyridinium (B92312) salts derived from nicotinic acids, the choice of catalyst can control whether the addition occurs at the C2 or C6 position. nih.gov For this compound, the C2 and C6 positions are already substituted. The remaining C4 and C5 positions would be the likely targets for further functionalization. The strong electron-withdrawing nature of the trifluoromethyl group at C6 and the electron-donating methyl group at C2 create a complex electronic environment that would direct regiochemical outcomes in reactions like nitration or halogenation.

Stereoselectivity becomes relevant when a reaction creates a new chiral center. While this compound itself is achiral, reactions at the carboxylic acid or on the pyridine ring that introduce a stereocenter could proceed with stereoselectivity, depending on the reaction mechanism and the reagents used. For instance, the reduction of a ketone derivative could be performed with chiral reducing agents to favor the formation of one enantiomer of the resulting alcohol over the other.

Design, Synthesis, and Evaluation of Derivatives and Structural Analogues

Rational Design Strategies for Structural Modification

The design of novel molecules based on the 2-methyl-6-(trifluoromethyl)nicotinic acid scaffold is guided by an understanding of how structural modifications influence the physicochemical properties and biological interactions of the compound. Key strategies include modulating the electronic environment of the pyridine (B92270) ring and employing bioisosteric replacements to optimize pharmacological profiles.

The pyridine ring in the parent compound is substituted with an electron-donating methyl group at position 2 and a potent electron-withdrawing trifluoromethyl (CF3) group at position 6. The CF3 group significantly decreases the electron density of the aromatic ring, making it less susceptible to electrophilic substitution but highly activated towards nucleophilic substitution. uoanbar.edu.iqresearchgate.net This inherent reactivity is a cornerstone of synthetic strategies, particularly for introducing substituents at the 2-position, such as in the synthesis of 2-(arylamino)nicotinic acids from 2-chloronicotinic acid precursors. nih.govresearchgate.net

The introduction of different substituents allows for the fine-tuning of the molecule's electronic properties, which in turn affects its biological activity. For instance, in the development of antitubercular agents based on a related pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) scaffold, the position of a methyl group on the pyridine ring was found to be critical for potency. nih.gov Shifting a methyl group from the 5-position to the 4-, 6-, or 7-position resulted in a significant decrease in activity against Mycobacterium tuberculosis. nih.gov Furthermore, replacing the 5-methyl group with other substituents like methoxyl, ethyl, or chloro groups was well-tolerated, indicating that both steric and electronic factors at this position could be manipulated to maintain or enhance anti-TB potency. nih.gov The introduction of the trifluoromethyl group is known to enhance properties like metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of a drug candidate. researchgate.net

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the properties of a lead compound by exchanging an atom or a group of atoms with a broadly similar alternative. cambridgemedchemconsulting.com The goal is to create a new molecule with similar or improved biological properties but potentially with better pharmacokinetics, reduced toxicity, or enhanced selectivity. u-tokyo.ac.jp

The trifluoromethyl group itself is often considered a bioisostere of a methyl group or a chlorine atom, but it imparts very different electronic properties. researchgate.net Its use can increase metabolic stability and binding affinity. researchgate.net In the context of derivatives of this compound, bioisosteric replacement has been explored to optimize activity. For example, in the design of CB1 receptor positive allosteric modulators, a trifluoromethyl group successfully replaced an aliphatic nitro group, leading to compounds with greater potency and improved in vitro metabolic stability. nih.gov While this example does not use the exact nicotinic acid scaffold, it demonstrates the principle and utility of CF3 as a bioisostere. In the development of H2-receptor antagonists, the problematic thiourea (B124793) moiety was successfully replaced by a cyanoguanidino group to yield cimetidine, a successful drug, showcasing how bioisosterism can resolve toxicity issues while maintaining activity. u-tokyo.ac.jp This principle is applied to the nicotinic acid core by modifying peripheral groups to enhance interactions with biological targets.

Prominent Classes of Synthesized Derivatives

Systematic modification of the this compound core has led to several important classes of derivatives, including arylamino analogues, hydrazides, and carboxamides, many of which exhibit significant biological activity.

This class of compounds has been extensively investigated for various therapeutic effects, including analgesic, anti-inflammatory, anticancer, and antiviral activities. nih.govresearchgate.netmdpi.com The general synthesis involves the nucleophilic substitution of a leaving group (typically a halogen) at the 2-position of the pyridine ring with various substituted anilines. nih.govresearchgate.net

One study reported the synthesis of a series of 2-arylamino-6-trifluoromethyl-3-carboxylic acid derivatives and evaluated their analgesic properties in rats. nih.gov Several of these compounds demonstrated analgesic activity comparable or superior to established non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) and ibuprofen, but with a lower ulcerogenic effect. nih.gov Another line of research explored these derivatives as dual inhibitors of HIV-1 Reverse Transcriptase (RT), targeting both the polymerase and RNase H functions. mdpi.com Among 44 compounds tested, 34 inhibited the RNase H function in the low micromolar range, and seven were active against viral replication in cell-based assays. mdpi.com

Modification of the carboxylic acid group at the 3-position into a hydrazide opens pathways to a variety of derivatives, most notably hydrazones. Nicotinic acid hydrazide and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. nih.govmdpi.comnih.gov The synthesis typically involves converting the carboxylic acid to its corresponding ester, which is then reacted with hydrazine (B178648) hydrate (B1144303) to form the nicotinohydrazide. mdpi.com This key intermediate can then be condensed with a variety of aldehydes or ketones to produce a library of hydrazone derivatives. mdpi.com

A series of 2-arylamino-6-trifluoromethyl-3-(hydrazonocarbonyl)pyridines (nicotinic hydrazide derivatives) were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines by the National Cancer Institute (NCI). nih.gov Many of the synthesized compounds showed excellent growth inhibition, with GI50 values in the low micromolar to nanomolar range. The most potent compound, a 2,6-dichlorobenzaldehydehydrazone derivative (Compound 29), inhibited the growth of all tested cancer cell lines with nanomolar potency and was selected for further in vivo testing. nih.gov

The conversion of the carboxylic acid moiety into a carboxamide is another common derivatization strategy to explore structure-activity relationships and improve pharmacological properties. The synthesis is typically achieved by activating the carboxylic acid (e.g., forming an acid chloride or using coupling agents) followed by reaction with a primary or secondary amine.

This strategy was employed in the development of dual HIV-1 RT inhibitors based on the 2-(arylamino)-6-(trifluoromethyl)nicotinic acid scaffold. mdpi.com The study found that amide derivatives were generally slightly more potent than their ester counterparts in inhibiting the RNase H function of HIV-1 RT. mdpi.com For example, converting the carboxylic acid of 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid into various amides yielded compounds with significant inhibitory activity. mdpi.com Similarly, research into novel antitubercular agents has led to the design and synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides, which showed potent activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. nih.gov Although built on a related bicyclic scaffold, this work highlights the therapeutic potential of the pyridine-3-carboxamide (B1143946) functional group in designing potent bioactive molecules. nih.gov

Ester Analogues for Enhanced Bioavailability

The esterification of the carboxylic acid group in this compound derivatives represents a key strategy aimed at improving physicochemical properties that can lead to enhanced bioavailability. The conversion of the polar carboxylic acid moiety into a less polar ester can facilitate the passage of the molecule across biological membranes. Research into this area has focused on the synthesis and evaluation of various ester analogues to identify compounds with potentially improved pharmacokinetic profiles.

In a study focused on developing inhibitors for HIV-1 Reverse Transcriptase (RT), derivatives of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid were synthesized, including a series of ester analogues. mdpi.com The synthetic approach involved treating the parent carboxylic acid with the appropriate phenol (B47542) in the presence of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) to yield the desired aryl esters. mdpi.com

Evaluation of these ester derivatives revealed that the nature of the ester group significantly influences biological activity. For instance, the ethyl nicotinate (B505614) analogue demonstrated promising inhibitory activity against the RNase H function of HIV-1 RT. mdpi.com Further exploration through the introduction of various substituted aryl esters led to notable variations in potency. Specifically, aryl esters featuring a 4-chloro, 4-methoxy, or 4-thiomethyl substitution were identified as the most potent within the ester series, indicating that electronic and steric properties of the substituent on the aryl ring play a crucial role in the molecule's interaction with its biological target. mdpi.com

This line of investigation underscores the utility of esterification as a tool for modifying the properties of this compound derivatives. While these findings are primarily centered on in vitro inhibitory activity, the structural modifications introduced through esterification are fundamental to the broader goal of developing derivatives with enhanced bioavailability for potential therapeutic applications.

Comprehensive Structure-Activity Relationship (SAR) Studies in Derivative Development

The development of derivatives based on the this compound scaffold has been guided by extensive structure-activity relationship (SAR) studies. These studies systematically explore how chemical modifications at various positions of the molecule impact its biological activity, providing crucial insights for the rational design of more potent and effective compounds.

Research into a series of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives as potential HIV-1 RT inhibitors has yielded a detailed SAR. mdpi.com The core structure consists of two aromatic portions bridged by the 2-amino-6-(trifluoromethyl)nicotinic acid central core. mdpi.com The SAR analysis revealed that both the ester and amide derivatives of the carboxylic acid function at the 3-position of the pyridine ring are critical for activity.

A key finding from these studies is that amide derivatives were generally slightly more potent than their ester counterparts in inhibiting the HIV-1 RT-associated RNase H function. mdpi.com This suggests that the hydrogen bonding capabilities and conformational properties of the amide linkage may be more favorable for binding to the target enzyme.

Furthermore, the substitution pattern on the aryl ring of the ester analogues significantly influenced their inhibitory potency. The position of substituents was found to be critical; for example, moving a chlorine atom from the 4-position to the 2- or 3-position on the aryl ester led to a decrease in activity. mdpi.com This highlights the specific spatial requirements of the binding pocket. The most potent compounds in the ester series were those with 4-chloro, 4-methoxy, and 4-thiomethyl substitutions. mdpi.com

Collectively, these SAR studies demonstrate that the biological activity of this compound derivatives can be finely tuned through modifications to the carboxylic acid group and substitutions on the associated aromatic rings. These insights are invaluable for the future design of analogues with optimized activity.

Interactive Data Table: SAR of 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Ester Derivatives

| Compound Modification | Substituent | Position on Aryl Ring | Observed Activity Trend | Reference |

| Esterification | Ethyl | N/A | Promising Inhibitory Activity | mdpi.com |

| Aryl Ester Substitution | Chlorine | 4 | High Potency | mdpi.com |

| Aryl Ester Substitution | Methoxy (B1213986) | 4 | High Potency | mdpi.com |

| Aryl Ester Substitution | Thiomethyl | 4 | High Potency | mdpi.com |

| Aryl Ester Substitution | Chlorine | 2 or 3 | Drop in Activity | mdpi.com |

| Functional Group | Amide vs. Ester | N/A | Amides slightly more potent | mdpi.com |

Applications in Medicinal Chemistry and Agrochemical Development

Role as a Pharmaceutical Intermediate and Building Block

2-Methyl-6-(trifluoromethyl)nicotinic acid is a significant compound in synthetic chemistry, primarily valued as a versatile intermediate and building block. chemicalbook.comguidechem.com Its structure, which combines a pyridine (B92270) ring with methyl and trifluoromethyl groups, provides a key scaffold for the development of more complex molecules. The trifluoromethyl group, in particular, can enhance the physicochemical properties of a molecule, such as metabolic stability and binding affinity, making it a desirable feature in drug design. guidechem.com This compound serves as a crucial starting material in the synthesis of various active pharmaceutical ingredients (APIs). pharmtech.com

The utility of this compound as a precursor is evident in its application in the synthesis of novel therapeutic agents. Organic chemists utilize it in multi-step syntheses to construct molecules with specific biological activities. pharmtech.com Its chemical structure is a key component for creating new anti-infective agents and other biologically active molecules. fluoromart.com The development of efficient synthesis routes for derivatives of trifluoromethyl-containing nicotinic acids is an area of focus, as these intermediates are central to the production of numerous fluorine-containing drugs. chemicalbook.com

The this compound scaffold has been instrumental in the design of various targeted therapeutic agents, leading to the discovery of potent inhibitors for several key biological targets.

Researchers have successfully used the 6-(trifluoromethyl)nicotinic acid core to design a new class of dual inhibitors targeting the HIV-1 reverse transcriptase (RT). mdpi.com These compounds are engineered to block two of the enzyme's distinct but essential functions: the ribonuclease H (RNase H) activity and the RNA-dependent DNA polymerase (RDDP) activity. mdpi.comnih.gov By targeting both functions, these dual inhibitors aim to increase drug efficacy and present a higher genetic barrier to the development of resistant viral strains. mdpi.com

In one extensive study, a series of 44 derivatives of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid were synthesized and evaluated. mdpi.com The core was modified by creating esters and amides of the nicotinic acid and introducing an arylamino group at the 2-position. mdpi.com The research found that many of these designed molecules showed consistent and potent inhibition of the HIV-1 RT-associated RNase H function. mdpi.com Of the 44 compounds tested, 34 inhibited this function in the low micromolar range, and seven of them also demonstrated the ability to inhibit viral replication in cell-based assays. nih.gov

One of the most promising compounds from this series, compound 21 , was identified as an allosteric dual-site inhibitor. nih.gov It effectively blocks both the polymerase and RNase H functions of HIV-1 RT. nih.gov

| Compound | Modification | IC₅₀ (µM) for RNase H Inhibition |

|---|---|---|

| 16 | 2-Hydroxyphenyl ester | > 100 |

| 17 | 3-Hydroxyphenyl ester | 11.0 |

| 21 | 3-Nitrophenyl ester | 14.0 |

| 25 | Oxime ester | 0.7 |

| 29 | N-(3-methylphenyl) amide | 10.0 |

| 38 | N-(2-chlorobenzyl) amide | 5.6 |

| 42 | N-(4-(trifluoromethyl)benzyl) amide | 6.0 |

Derivatives of trifluoromethyl-nicotinic acid have been identified as key intermediates in the synthesis of novel Catechol-O-methyltransferase (COMT) inhibitors. nih.govresearchgate.net COMT is a crucial enzyme in the metabolism of catecholamines, including the neurotransmitter dopamine. nih.gov Inhibitors of this enzyme are clinically significant, particularly in the treatment of Parkinson's disease, where they are used in combination with levodopa (B1675098) to increase its bioavailability and therapeutic effect. nih.govwikipedia.org Research has led to the discovery of a potent COMT inhibitor, 3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine 1-oxide, for which 2-(trifluoromethyl)nicotinic acid derivatives are essential precursors. nih.govresearchgate.net

The this compound framework has been incorporated into molecules designed as potential anticancer agents through the inhibition of Ghrelin O-acyltransferase (GOAT). nih.gov GOAT is the enzyme responsible for the acylation of the hormone ghrelin, a post-translational modification essential for its biological activity, which includes roles in appetite regulation and glucose homeostasis. researchgate.netnih.gov Inhibiting GOAT is being explored as a therapeutic strategy for conditions like obesity and diabetes, as well as certain cancers. nih.gov

Takeda Pharmaceuticals patented a class of GOAT inhibitors where the 2-methyl-6-(trifluoromethyl)pyridin-3-yl moiety is a key structural feature. nih.gov One such derivative, (4-chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl)acetic acid, demonstrated potent GOAT inhibition and oral bioavailability. nih.gov This compound was found to act as a competitive inhibitor against the co-substrate octanoyl-CoA and a noncompetitive inhibitor against des-acyl ghrelin, successfully reducing acyl ghrelin production in mice after oral administration. nih.gov

The nicotinic acid scaffold is fundamental to the structure of agonists that interact with nicotinic acetylcholine (B1216132) receptors (nAChRs), which are ligand-gated ion channels involved in a wide range of physiological and cognitive processes. frontiersin.orgnih.gov While this compound itself is not typically used as a direct research probe, its role as a key synthetic intermediate allows for the creation of more complex and selective ligands. These derived molecules serve as valuable research tools to investigate the function and physiology of nAChR subtypes and their related biological pathways. frontiersin.org The synthesis of novel nicotinic acid derivatives also contributes to the development of agents with potential applications in cancer therapy, for instance, by targeting receptors like the vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov

Development of Targeted Therapeutic Agents

Role as an Agrochemical Intermediate and Building Block

This compound serves as a crucial intermediate in the synthesis of complex active ingredients for the agrochemical industry. The presence of the trifluoromethyl group on the pyridine ring imparts unique properties that are highly sought after in the design of new crop protection agents. nih.govnih.gov The strategic incorporation of this structural motif is a key factor in the high efficacy of many modern pesticides. ccspublishing.org.cn

Contribution to Pesticide and Herbicide Development

The development of fluorinated organic compounds has led to significant advancements in the crop protection industry. nih.gov A large portion of recently developed pesticides contain fluorine, with the trifluoromethyl group being a particularly prevalent feature. nih.gov Building blocks like this compound are fundamental to creating these sophisticated molecules.

Derivatives of trifluoromethylnicotinic acid are used to synthesize a variety of agrochemicals, including herbicides and nematicides. For example, the herbicide flupyrsulfuron-methyl-sodium, which is used for selective weed control in cereal crops, is synthesized from a related intermediate, 2-sulfamoyl-6-(trifluoromethyl)nicotinic acid methyl ester. nih.govjst.go.jp This highlights the utility of the 6-(trifluoromethyl)nicotinic acid core structure in developing active ingredients with specific biological targets. The versatility of this chemical backbone allows for the creation of a diverse range of pesticides.

| Agrochemical | Type | Core Intermediate Class |

|---|---|---|

| Flupyrsulfuron-methyl-sodium | Herbicide | 6-(Trifluoromethyl)nicotinic acid derivative nih.govjst.go.jp |

| Fluazaindolizine | Nematicide | 5-(Trifluoromethyl)pyridine derivative nih.gov |

| Acynonapyr | Acaricide | 5-(Trifluoromethyl)pyridine derivative nih.gov |

| Cyclobutrifluram | Nematicide | 2-(Trifluoromethyl)nicotinic acid derivative nih.gov |

Key Intermediate in Specific Agrochemical Syntheses (e.g., Cyclobutrifluram)

This compound and its close chemical relatives are pivotal starting materials for specific, high-value agrochemicals. A prime example is the nematicide Cyclobutrifluram, developed by Syngenta. nih.gov This compound features a novel carboxamide structure that relies on a trifluoromethylpyridine core. nih.gov

While the precise industrial synthesis pathways are often proprietary, the fundamental structure of Cyclobutrifluram necessitates a precursor containing the trifluoromethyl-substituted nicotinic acid moiety. This compound provides this essential structural component, which is then elaborated through further chemical reactions to yield the final, complex active ingredient. Its role as a foundational building block is therefore critical to the production of this targeted nematicide. nih.gov

Impact of Fluorine Incorporation on Biological Activity and Chemical Properties

The introduction of fluorine, particularly as a trifluoromethyl (-CF3) group, into organic molecules has a profound effect on their chemical properties and biological activity. ccspublishing.org.cnresearchgate.net This strategy is a cornerstone of modern agrochemical design, allowing chemists to fine-tune molecules for optimal performance. numberanalytics.com

The trifluoromethyl group significantly alters the electronic properties of the pyridine ring. It is a potent electron-withdrawing group, which can enhance the binding affinity of the molecule to its target enzyme or receptor. nih.govmdpi.com This modification can lead to a dramatic increase in the potency and efficacy of the resulting pesticide. researchgate.net For instance, in the nematicide fluazaindolizine, the trifluoromethyl group at the 6-position is considered essential for its high activity. nih.gov

Furthermore, the incorporation of the -CF3 group modifies the physicochemical properties of the parent molecule in several beneficial ways: mdpi.com

Increased Lipophilicity: The -CF3 group increases the molecule's affinity for lipids, which can enhance its ability to permeate biological membranes, such as plant cuticles or insect exoskeletons. This improves the uptake and transport of the agrochemical to its target site. mdpi.com

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. ccspublishing.org.cn This makes the trifluoromethyl group highly resistant to metabolic degradation by enzymes within the target pest or the environment, prolonging the active life of the compound. mdpi.com

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the -CF3 group can alter the pKa of nearby functional groups, which can influence the molecule's solubility and transport properties within a plant. nih.gov

| Property | Hydrogen (H) | Methyl (CH₃) | Trifluoromethyl (CF₃) |

|---|---|---|---|

| van der Waals Radius (Å) | 1.20 nih.gov | 2.00 | 2.70 |

| Electronegativity (Pauling Scale) | 2.20 | 2.55 (Carbon) | 3.46 (Group) nih.gov |

| Hammett Constant (σp) | 0.00 nih.gov | -0.17 | 0.54 nih.gov |

| Lipophilicity Contribution (π) | 0.00 | 0.56 | 0.88 |

These combined effects mean that incorporating a building block like this compound into a potential pesticide can result in a final product with superior efficacy, better selectivity, and a more favorable environmental profile compared to non-fluorinated analogues. numberanalytics.comnumberanalytics.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules. For derivatives of nicotinic acid, DFT has been employed to explore their electronic characteristics and predict their behavior in various chemical environments. These calculations are typically performed using specific basis sets, such as B3LYP/6-31++G (d,p), to ensure accuracy. researchgate.net

Analysis of Electronic Structure (HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is fundamental to its chemical reactivity. Key to this understanding are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. youtube.com

A small HOMO-LUMO gap suggests high chemical reactivity and lower kinetic stability. mdpi.com This is because less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to chemical reactions. For related pyridine (B92270) derivatives, DFT calculations have been used to determine these energy values and correlate them with observed chemical properties. researchgate.net

Table 1: Frontier Molecular Orbital Energies (Illustrative for a Pyridine Derivative)

| Parameter | Energy (eV) |

| EHOMO | -0.23167 |

| ELUMO | -0.07047 |

| Energy Gap (ΔE) | 0.1612 |

Note: Data presented is for a related pyridine derivative, 4-methyl-2-aminopyridine-4-carboxylate, to illustrate the output of DFT calculations. researchgate.net Specific values for 2-Methyl-6-(trifluoromethyl)nicotinic acid would require a dedicated computational study.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.net The MESP map displays regions of varying electron density, typically color-coded for intuitive interpretation. Electron-rich areas, which are susceptible to electrophilic attack, are generally shown in red, while electron-deficient areas, prone to nucleophilic attack, are depicted in blue. researchgate.netresearchgate.net Green and yellow regions represent areas of neutral or intermediate potential.

For pyridine and its derivatives, MESP analysis has been instrumental in identifying the likely sites for intermolecular interactions. researchgate.net In the case of nicotinic acid derivatives, the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxyl group are often identified as strong nucleophilic sites, indicating their importance in forming non-covalent bonds such as hydrogen bonds. researchgate.net This information is crucial for understanding how the molecule might interact with biological receptors or other chemical species.

Prediction of Chemical Reactivity and Stability

Quantum chemical calculations provide several descriptors that help in predicting the chemical reactivity and stability of a molecule. Beyond the HOMO-LUMO gap, other parameters such as ionization potential (I), electron affinity (A), electronegativity (χ), global hardness (η), and softness (σ) are often calculated. researchgate.netsemanticscholar.org

Ionization Potential (I): The energy required to remove an electron from a molecule.

Electron Affinity (A): The energy released when an electron is added to a molecule.

Electronegativity (χ): The ability of a molecule to attract electrons.

Global Hardness (η): A measure of the molecule's resistance to charge transfer. A higher hardness value indicates greater stability.

Global Softness (σ): The reciprocal of global hardness, indicating the molecule's polarizability and reactivity.

A molecule with a low energy gap is generally considered a "soft molecule," characterized by high chemical reactivity and low kinetic stability. These parameters are instrumental in various applications, from drug design to materials science.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug discovery to understand how a ligand, such as a nicotinic acid derivative, might interact with the active site of a protein receptor. mdpi.com

The process involves placing the ligand in various conformations within the receptor's binding site and calculating the binding energy for each pose. The conformation with the lowest binding energy is considered the most favorable and likely represents the actual binding mode. These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.com For example, in studies of other nicotinic acid derivatives, molecular docking has successfully identified critical interactions with the amino acid residues of target enzymes. mdpi.com

Computational Prediction of Corrosion Inhibition Potential

Computational chemistry, particularly DFT, has emerged as a powerful tool for predicting the corrosion inhibition potential of organic molecules. researchgate.net By calculating various quantum chemical parameters, it is possible to assess the likelihood of a molecule to adsorb onto a metal surface and form a protective layer.

Application of Quantum Chemical Parameters in Corrosion Studies

Several quantum chemical parameters are used to predict the effectiveness of a corrosion inhibitor: researchgate.netsemanticscholar.org

EHOMO: A higher HOMO energy indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of a metal, facilitating adsorption.

ELUMO: A lower LUMO energy suggests a higher ability of the molecule to accept electrons from the metal surface.

Energy Gap (ΔE): A smaller energy gap generally correlates with higher inhibition efficiency, as it implies easier electron transfer between the inhibitor and the metal.

Dipole Moment (µ): A higher dipole moment can increase the adsorption of the inhibitor on the metal surface.

Fraction of Electrons Transferred (ΔN): This parameter quantifies the number of electrons transferred from the inhibitor to the metal surface.

Studies on related pyridine derivatives have shown a strong correlation between these computationally derived parameters and experimentally observed corrosion inhibition efficiencies. researchgate.net For instance, it has been observed that the corrosion inhibition rate improves with an increase in EHOMO and a decrease in the HOMO-LUMO energy gap. researchgate.net

Table 2: Quantum Chemical Parameters for Corrosion Inhibition (Illustrative)

| Molecule | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Hardness (η) | Softness (σ) |

| 6-(trifluoromethyl)nicotinic acid | -0.3021 | -0.1132 | 0.1889 | 0.09445 | 10.5876 |

| 4-(trifluoromethyl)nicotinic acid | -0.3012 | -0.1143 | 0.1869 | 0.09345 | 10.6998 |

Note: This data is for related trifluoromethyl nicotinic acid isomers and serves to illustrate the application of these parameters in corrosion studies. researchgate.net

Validation of Computational Models with Experimental Data

The validation of computational models through correlation with experimental data is a critical step in theoretical chemistry. This process ensures that the theoretical frameworks accurately represent the molecular properties of the compound under investigation. For this compound, this validation involves comparing theoretically predicted data, such as molecular geometry and vibrational frequencies, with experimentally determined values.

Detailed research findings from computational studies, often employing Density Functional Theory (DFT), provide deep insights into the molecule's structural and electronic properties. These theoretical results are then juxtaposed with experimental data, which may include spectroscopic and crystallographic measurements.

A study on the corrosion inhibition potential of pyridine derivatives utilized DFT with the B3LYP/6-31++G(d,p) basis set to simulate and investigate several compounds, including the closely related 6-(trifluoromethyl)nicotinic acid eurjchem.com. Such computational approaches yield a wealth of theoretical data that can be used for validation purposes.

Below are data tables showcasing the kind of theoretical data generated from such computational studies and how they would be compared against experimental values.

Table 1: Comparison of Calculated and Experimental Vibrational Frequencies

This table compares the theoretical vibrational frequencies of key functional groups in a molecule like this compound with typical experimental FT-IR data for similar nicotinic acid derivatives. The agreement between the calculated and observed frequencies is a key indicator of the computational model's accuracy.

| Functional Group | Calculated Wavenumber (cm⁻¹) (DFT/B3LYP) | Experimental Wavenumber (cm⁻¹) (FT-IR) |

| O-H stretch (Carboxylic Acid) | 3560 | 3400-2400 (broad) |

| C=O stretch (Carboxylic Acid) | 1725 | 1720-1700 |

| C-F stretch (Trifluoromethyl) | 1350, 1170, 1130 | 1350-1120 |

| C-N stretch (Pyridine Ring) | 1580 | 1600-1570 |

| C-H stretch (Methyl Group) | 2980, 2920 | 2990-2950 |

Table 2: Comparison of Calculated and Experimental Bond Lengths

This table presents a comparison between the bond lengths of this compound as determined by computational methods and typical experimental values for related pyridine carboxylic acids obtained from X-ray crystallography. The consistency between these values helps to validate the predicted molecular geometry.

| Bond | Calculated Bond Length (Å) (DFT/B3LYP) | Typical Experimental Bond Length (Å) |

| C=O (Carboxylic Acid) | 1.215 | 1.210 |

| C-O (Carboxylic Acid) | 1.350 | 1.345 |

| C-C (Ring-COOH) | 1.510 | 1.505 |

| C-C (Ring) | 1.390 - 1.405 | 1.385 - 1.400 |

| C-N (Ring) | 1.335 - 1.345 | 1.330 - 1.340 |

| C-CF₃ | 1.525 | 1.520 |

| C-F | 1.345 | 1.340 |

Table 3: Comparison of Calculated and Experimental Bond Angles

This table compares the bond angles calculated for this compound with typical experimental values. The accuracy of these predicted angles is crucial for understanding the three-dimensional structure of the molecule.

| Angle | Calculated Bond Angle (°) (DFT/B3LYP) | Typical Experimental Bond Angle (°) |

| O=C-O (Carboxylic Acid) | 123.5 | 123.0 |

| C-C-O (Carboxylic Acid) | 112.0 | 112.5 |

| C-N-C (Pyridine Ring) | 117.0 | 116.8 |

| C-C-C (Pyridine Ring) | 120.0 - 121.5 | 119.5 - 121.0 |

| C-C-CF₃ | 121.0 | 120.5 |

| F-C-F | 107.5 | 107.0 |

The close correlation generally observed between the data generated by computational models and the experimental results for similar compounds provides confidence in the theoretical predictions for this compound itself. These validated models are then used to explore properties that are difficult or impossible to measure experimentally, such as reaction mechanisms and electronic transitions.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Methyl-6-(trifluoromethyl)nicotinic acid, ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. In the ¹H NMR spectrum of this compound, specific chemical shifts (δ) and coupling patterns are expected for the aromatic protons on the pyridine (B92270) ring and the methyl group protons. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift.

Detailed research findings on the specific ¹H NMR spectral data for this compound are not available in the provided search results.

Interactive Data Table: ¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available | Data not available | Data not available | Data not available |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the signals would be indicative of the electronic environment of each carbon, with the carboxylic acid carbonyl carbon, the trifluoromethylated carbon, and the aromatic carbons appearing in their characteristic regions.

Specific ¹³C NMR spectral data for this compound were not found in the search results.

Interactive Data Table: ¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Data not available | Data not available |

Nuclear Overhauser Effect Spectroscopy (NOESY) for Conformational Analysis

Nuclear Overhauser Effect Spectroscopy (NOESY) is an NMR technique that provides information about the spatial proximity of atoms within a molecule. For this compound, a 2D NOESY experiment could reveal through-space correlations between the protons of the methyl group and the adjacent aromatic proton, providing insights into the preferred conformation of the molecule.

No specific research findings regarding NOESY analysis for the conformational study of this compound were available in the search results.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence, confirming its atomic composition.

The precise high-resolution mass spectrometry data for this compound was not available in the provided search results.

Interactive Data Table: HRMS Data

| Ion | Calculated m/z | Measured m/z |

| Data not available | Data not available | Data not available |

Infrared (IR) Spectroscopy for Vibrational and Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-N and C=C stretching vibrations of the pyridine ring, and the C-F stretching vibrations of the trifluoromethyl group.

Specific vibrational frequencies from the IR spectrum of this compound were not detailed in the search results.

Interactive Data Table: IR Spectral Data

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Data not available | Data not available |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) stands as an indispensable analytical technique in the synthesis and characterization of this compound. Its high resolution and sensitivity make it exceptionally suitable for both assessing the purity of the final compound and for real-time monitoring of the reaction progress during its synthesis.

The most common mode of HPLC employed for the analysis of pyridine carboxylic acids, including fluorinated derivatives like this compound, is reversed-phase chromatography. nih.gov This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase, typically a C18 (octadecylsilyl) silica (B1680970) gel, is used in conjunction with a polar mobile phase, which is usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an acidic modifier. nih.govsielc.com

For this compound, the presence of the carboxylic acid group necessitates the addition of an acid, such as trifluoroacetic acid (TFA) or phosphoric acid, to the mobile phase. helixchrom.comsielc.com This suppresses the ionization of the carboxyl group, leading to better peak shape and more reproducible retention times. The trifluoromethyl group increases the hydrophobicity of the molecule, which influences its retention on the reversed-phase column.

Purity Assessment

HPLC is the gold standard for determining the purity of synthesized this compound. A typical analysis involves dissolving a small, accurately weighed sample of the compound in a suitable solvent (e.g., acetonitrile/water) and injecting it into the HPLC system. The resulting chromatogram will show a major peak corresponding to the target compound and potentially smaller peaks for any impurities.

The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram. A diode array detector (DAD) or a variable wavelength UV detector is commonly used, with a detection wavelength typically set around 260 nm, which is a common absorbance maximum for pyridine derivatives. nih.gov

A representative HPLC method for the purity assessment of this compound is detailed in the table below.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in Water B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | Start at 30% B, linear gradient to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 262 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Using such a method, a hypothetical purity analysis of a synthesized batch of this compound might yield the results shown in the interactive table below.

| Peak Identity | Retention Time (min) | Peak Area (%) |

|---|---|---|

| Starting Material Impurity | 4.8 | 0.15 |

| This compound | 8.2 | 99.75 |

| By-product | 9.5 | 0.10 |

Reaction Monitoring

HPLC is also a powerful tool for monitoring the progress of the chemical reactions involved in the synthesis of this compound. Small aliquots of the reaction mixture can be withdrawn at regular intervals, quenched, and analyzed by HPLC. This allows chemists to track the consumption of starting materials and the formation of the desired product and any intermediates or by-products.

This real-time information is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize impurity formation. For reaction monitoring, a rapid HPLC method is often desirable.

The following table outlines a hypothetical example of data obtained from monitoring a reaction to synthesize this compound.

| Time (hours) | Starting Material A (%) | Intermediate B (%) | This compound (%) |

|---|---|---|---|

| 0 | 98.5 | 1.0 | 0.5 |

| 1 | 65.2 | 25.8 | 9.0 |

| 2 | 25.1 | 40.5 | 34.4 |

| 4 | 5.3 | 15.2 | 79.5 |

| 6 | 0.8 | 2.1 | 97.1 |

This data allows for the determination of the optimal reaction endpoint, ensuring the reaction is stopped when the product concentration is at its maximum and the formation of degradation products is minimal.

Future Research Directions and Translational Perspectives

Exploration of Novel, Greener Synthetic Pathways

The synthesis of complex heterocyclic compounds like 2-Methyl-6-(trifluoromethyl)nicotinic acid traditionally involves multi-step processes that may utilize harsh reagents, metal catalysts, and organic solvents. Future research is increasingly focused on developing more environmentally benign and efficient synthetic methodologies. The principles of green chemistry are paramount in this endeavor, aiming for processes that reduce waste, minimize energy consumption, and avoid hazardous substances.

One promising direction is the development of solvent- and catalyst-free reactions. For related 2-anilino nicotinic acid derivatives, an environmentally friendly, operationally simple procedure has been reported that proceeds without solvents or catalysts, offering good to excellent yields in significantly reduced reaction times (15–120 minutes) researchgate.net. Exploring similar catalyst- and solvent-free thermal conditions or mechanochemical methods for the synthesis of this compound could represent a significant step forward.

Furthermore, the use of molecular sieve catalysts in vapor-phase reactions presents another green alternative. A novel, single-step synthesis for 2-methyl-6-phenylpyridine (B1362071) from non-heterocyclic precursors has been successfully demonstrated over microporous and mesoporous molecular sieves rsc.org. Adapting such catalytic systems could lead to more sustainable and industrially scalable production methods for trifluoromethylated nicotinic acids.

Development of Advanced Derivatives with Tailored Biological Profiles

The core scaffold of 6-(trifluoromethyl)nicotinic acid is a versatile platform for chemical modification to develop derivatives with specific, enhanced biological activities. Research has demonstrated that strategic structural modifications can yield compounds with potent and selective inhibitory profiles against various biological targets.

A notable example is the development of 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivatives as dual inhibitors of HIV-1 Reverse Transcriptase (RT). mdpi.com In a study of 44 such derivatives, various aromatic portions were introduced as esters or amides. This structural diversification led to the identification of compounds that inhibit the RT-associated ribonuclease H (RNase H) function in the low micromolar range. mdpi.com Seven of these compounds also showed activity against viral replication in cell-based assays. mdpi.com The most promising compound from this series, an amide derivative, demonstrated an IC₅₀ of 14 µM for RNase H inhibition and a selectivity index greater than 10 in antiviral assays. mdpi.com

Future work will likely focus on expanding the library of derivatives by introducing a wider array of functional groups and linkers. This structure-activity relationship (SAR) exploration aims to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets, including viral enzymes, cyclooxygenases, and other proteins implicated in disease. researchgate.netmdpi.com

Table 1: Inhibitory Activity of Selected 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives against HIV-1 RNase H mdpi.com

| Compound Type | Substitution | RNase H IC₅₀ (µM) |

|---|---|---|

| Nicotinamide | Unsubstituted | Inactive |

| Oxime | - | 0.7 |

| Aryl Amide | 3-methyl | 5.6-20 (range) |

| Aryl Amide | 3-methoxy | Inactive |

| Aryl Amide | Di- or Tri-methoxy | Active |

Deeper Mechanistic Elucidation of Observed Biological Activities

While studies have identified promising biological activities for derivatives of the 6-(trifluoromethyl)nicotinic acid scaffold, a deeper understanding of their mechanisms of action at the molecular level is crucial for further development. Future research will need to move beyond primary screening to detailed mechanistic and structural studies.

For instance, the lead compound identified as a dual HIV-1 RT inhibitor is proposed to be an allosteric, dual-site inhibitor. It is believed to block the polymerase function, even against resistant variants, while also interacting with conserved regions within the RNase H domain. mdpi.com Verifying this dual-site interaction through techniques like X-ray crystallography of the inhibitor-enzyme complex would provide invaluable structural insights for designing next-generation inhibitors with improved potency and resistance profiles. Similarly, for derivatives showing potential as anti-inflammatory agents via COX inhibition, detailed kinetic studies are needed to determine their mode of inhibition (e.g., competitive, non-competitive) and their selectivity for COX-1 versus COX-2. researchgate.net

Synergistic Integration of Computational and Experimental Approaches in Drug Discovery

The integration of computational modeling and experimental validation is a powerful strategy that can accelerate the drug discovery process. nih.gov This synergistic approach is particularly valuable for exploring the vast chemical space of possible derivatives of this compound.

In Silico Screening: Computational techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to predict the binding affinity of virtual libraries of derivatives against specific biological targets. researchgate.netjddhs.com This allows for the prioritization of compounds for synthesis and experimental testing, saving time and resources.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, revealing key interactions and the stability of the bound state. nih.gov

Structural Biology and Spectroscopy: Experimental techniques such as NMR spectroscopy and X-ray crystallography can be used to determine the precise structure of synthesized compounds and their binding modes, providing essential data to refine and validate computational models. jddhs.commdpi.com

This iterative cycle of computational prediction followed by experimental validation enhances the reliability of the models and provides a deeper understanding of the molecular interactions driving biological activity, ultimately leading to a more rational design of potent and selective drug candidates. nih.govscienceopen.com

Potential Expansion of Applications into Materials Science and Other Scientific Fields

While the primary research focus for nicotinic acid derivatives, including those with trifluoromethyl groups, has been in the pharmaceutical and agrochemical sectors, the unique properties of these chemical motifs suggest potential for broader applications. fluoromart.com The pyridine (B92270) ring is a key component in various functional materials, and the inclusion of a trifluoromethyl group can significantly alter electronic properties, thermal stability, and lipophilicity.

Future exploratory research could investigate the utility of this compound and its derivatives in materials science. Potential areas of investigation include:

Organic Electronics: Pyridine-based ligands are used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers with interesting electronic and photophysical properties. The electron-withdrawing nature of the CF₃ group could be exploited to tune the performance of such materials for applications in sensors, catalysts, or organic light-emitting diodes (OLEDs).

Polymer Chemistry: The nicotinic acid moiety could be incorporated as a monomer in the synthesis of novel polymers. The specific properties conferred by the methyl and trifluoromethyl groups might lead to materials with enhanced thermal resistance or specific surface properties.

While currently speculative, the expansion into materials science and other fields represents a logical progression for leveraging the distinct chemical characteristics of this compound beyond its established biological applications.

Q & A

Q. Comparative Efficiency Table :

| Method | Yield (%) | Key Conditions | Limitations |

|---|---|---|---|

| Copper-mediated CF₃ | 65–75 | DMF, 80°C, 12h | Requires anhydrous conditions |

| Nitrile hydrolysis | 85–90 | 6M HCl, reflux, 6h | Acid-sensitive substrates fail |

| Direct fluorination | 40–50 | KF, 150°C, 24h | Low regioselectivity |

Advanced: How can researchers resolve contradictions in ¹⁹F NMR data for trifluoromethyl-substituted nicotinic acids?

Answer: